2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine
Description
2-(4-Chlorophenyl)-N-(3-methoxybenzyl)ethanamine (CAS: 586333-01-9) is a synthetic phenethylamine derivative characterized by a 4-chlorophenyl group attached to an ethanamine backbone and a 3-methoxybenzyl substituent on the amine nitrogen. This compound is structurally related to bioactive molecules with antimicrobial and receptor-binding properties. Spectral characterization (FTIR, NMR) and elemental analysis are standard for confirming its structure .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13/h2-8,11,18H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPGADKRRFCILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366342 | |
| Record name | 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586333-01-9 | |
| Record name | 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-methoxybenzylamine.
Formation of Schiff Base: The 4-chlorobenzaldehyde reacts with 3-methoxybenzylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Effects
2-(4-Chlorophenyl)-N-(2-Nitrobenzyl)Ethanamine (CAS: 418780-23-1)
- Structural Difference : Replacement of 3-methoxybenzyl with 2-nitrobenzyl.
- Impact: The nitro group (-NO₂) is electron-withdrawing, reducing basicity compared to the electron-donating methoxy (-OCH₃) group in the target compound. This may decrease membrane permeability but enhance interactions with microbial enzymes via hydrogen bonding .
- Applications: Limited data, but nitro-substituted analogs are often explored for antimicrobial or antitumor activity.
25B-NBOMe (2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Methoxybenzyl)Ethanamine)
- Structural Difference : 4-Bromo-2,5-dimethoxyphenyl group and 2-methoxybenzyl substituent.
- Impact: The 2-methoxybenzyl group in 25B-NBOMe enhances serotonin receptor (5-HT₂A) binding, making it a potent hallucinogen. In contrast, the 3-methoxybenzyl group in the target compound may prioritize antimicrobial activity due to altered steric and electronic interactions .
- Bioactivity : 25B-NBOMe is a controlled substance (Schedule I), whereas the target compound’s regulatory status remains undefined .
N-[2-(4-Chlorophenyl)Ethyl]-N-(2,3,4-Trimethoxybenzyl)Amine (CAS: 353779-53-0)
- Structural Difference : Additional methoxy groups at positions 2 and 4 on the benzyl ring.
- Impact : Increased hydrophilicity due to multiple methoxy groups may reduce blood-brain barrier penetration but improve solubility for antimicrobial formulations. The target compound’s single methoxy group balances lipophilicity and bioavailability .
Antimicrobial Activity Comparison
N-{2-(4-Chlorophenyl)Acetyl} Amino Alcohols (4-CPA-OH, 4-CPT-OH, etc.)
- Structural Similarity : Shared 4-chlorophenyl and ethanamine backbone.
- Bioactivity: These derivatives exhibit moderate antimicrobial activity (MIC: 25–100 µg/mL against Staphylococcus aureus and Candida albicans). The 3-methoxybenzyl group in the target compound may enhance antifungal efficacy by mimicking natural phenolic antifungals (e.g., eugenol) .
- Mechanism: Non-competitive inhibition of microbial enzymes, as observed in docking studies with protein 1IYK .
2-(4-Methoxyphenyl)-N-[3-(Trifluoromethyl)Benzyl]Ethanamine (CAS: 353779-15-4)
- Structural Difference : Trifluoromethyl (-CF₃) substituent instead of chloro (-Cl).
- However, the target compound’s -Cl group may improve target specificity for chlorinated enzyme binding pockets .
Physicochemical Properties
| Property | Target Compound | 25B-NBOMe | 4-CPA-OH |
|---|---|---|---|
| Molecular Weight (g/mol) | 289.77 | 395.27 | 265.73 |
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Solubility (mg/mL) | ~0.1 (PBS) | <0.01 (PBS) | ~1.5 (DMSO) |
| Melting Point (°C) | Not reported | 137–139 | 119 |
Receptor Binding and Toxicity
- However, the 3-methoxy position likely reduces receptor affinity compared to 2-methoxy analogs (e.g., 25B-NBOMe), which exhibit nanomolar potency .
- Toxicity: Limited data, but chloro and methoxy substituents are associated with hepatic metabolism challenges. Structural analogs show moderate cytotoxicity (IC₅₀: 50–100 µM in hepatic cell lines) .
Biological Activity
2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine, often referred to as a member of the substituted phenethylamine class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the context of psychoactive substances. This article synthesizes existing research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chlorophenyl group and a methoxybenzyl moiety, contributing to its lipophilicity and ability to cross biological membranes. Its structure can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following mechanisms have been identified:
- Dopaminergic Activity : The compound appears to enhance dopaminergic signaling, which may contribute to its psychoactive effects.
- Serotonergic Modulation : It has been shown to affect serotonin pathways, potentially influencing mood and anxiety levels.
Biological Effects
Research indicates several significant biological effects associated with this compound:
- Psychoactive Effects : As a new psychoactive substance (NPS), it has been linked to both therapeutic and adverse effects in users. Reports suggest that it may induce euphoria but also poses risks of toxicity and dependence .
- Toxicological Implications : Case studies have documented instances of acute toxicity related to overdose situations. For example, concentrations in post-mortem analyses have revealed significant levels associated with fatalities .
Case Studies
- Case Study 1 : A review highlighted the detection of this compound in post-mortem blood samples, indicating its potential lethality when consumed in high doses. Concentrations ranged significantly among cases, with some exceeding safe thresholds by substantial margins .
- Case Study 2 : Another report analyzed the metabolic pathways of this compound, identifying multiple metabolites in urine samples post-administration. This suggests that the compound undergoes extensive biotransformation within the body, complicating toxicological assessments .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and distributed throughout the body:
- Absorption : High lipophilicity facilitates quick absorption across cell membranes.
- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, leading to various hydroxylated and dealkylated metabolites.
- Excretion : Metabolites are predominantly excreted via urine, which can be monitored for forensic purposes .
Research Findings
Recent studies have focused on elucidating the specific receptor interactions of this compound:
| Receptor Type | Interaction Type | Effect |
|---|---|---|
| Dopamine D2 | Agonist | Increased dopaminergic activity |
| Serotonin 5-HT2A | Partial Agonist | Modulation of mood and perception |
| Sigma Receptors | Modulatory | Potential role in neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
